molecular formula C13H15N3 B1490583 6-(4-Ethylphenyl)-2-methylpyrimidin-4-amine CAS No. 1368679-02-0

6-(4-Ethylphenyl)-2-methylpyrimidin-4-amine

Cat. No.: B1490583
CAS No.: 1368679-02-0
M. Wt: 213.28 g/mol
InChI Key: QDMKYDXSXQLYFH-UHFFFAOYSA-N
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Description

6-(4-Ethylphenyl)-2-methylpyrimidin-4-amine is a chemical compound of interest in scientific research and development, particularly within the field of medicinal chemistry. It features a pyrimidine core, which is a privileged scaffold in drug discovery due to its presence in essential biological molecules like the nucleobases uracil, thymine, and cytosine . This structural motif is prebiotic and fundamental to life, making pyrimidine derivatives a highly valuable template for creating molecules with diverse biological activities . Researchers explore such compounds for a wide range of potential therapeutic applications, as pyrimidine derivatives have been documented to exhibit antimicrobial, anticancer, anti-inflammatory, and antiviral properties, among others . The specific substitution pattern on this compound, with a 4-ethylphenyl group at the 6-position and a methyl group at the 2-position, makes it a versatile intermediate or building block for further chemical synthesis and structure-activity relationship (SAR) studies. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions, referring to the associated Safety Data Sheet (SDS) for detailed hazard information.

Properties

IUPAC Name

6-(4-ethylphenyl)-2-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3/c1-3-10-4-6-11(7-5-10)12-8-13(14)16-9(2)15-12/h4-8H,3H2,1-2H3,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDMKYDXSXQLYFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CC(=NC(=N2)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Key Intermediates

Method 1: Nucleophilic Aromatic Substitution Followed by Cross-Coupling

This method involves:

  • Selective substitution of the chlorine at the 4-position of 2-methyl-4,6-dichloropyrimidine with ammonia or an amine to form 2-methyl-6-chloropyrimidin-4-amine. The reaction conditions typically involve heating in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with an excess of ammonia or amine under inert atmosphere.

  • Cross-coupling at the 6-position with 4-ethylphenylboronic acid (Suzuki coupling) or 4-ethylphenyl halide (e.g., bromide) using palladium catalysts such as Pd(PPh3)4 or Pd(dppf)Cl2. The reaction is conducted in the presence of a base (e.g., potassium carbonate) in a suitable solvent such as toluene or dioxane under reflux or microwave conditions.

This sequence yields 6-(4-ethylphenyl)-2-methylpyrimidin-4-amine with good regioselectivity and yields.

Method 2: Direct Amination of 6-(4-Ethylphenyl)-2-methyl-4-chloropyrimidine

Alternatively, the 6-(4-ethylphenyl)-2-methyl-4-chloropyrimidine intermediate can be prepared first by:

  • Performing the Suzuki cross-coupling on 2-methyl-4,6-dichloropyrimidine to substitute the chlorine at the 6-position with the 4-ethylphenyl group.
  • Followed by nucleophilic substitution of the chlorine at the 4-position with ammonia or an amine to introduce the amino group.

This method may require careful control of reaction conditions to avoid over-substitution or side reactions.

Reaction Conditions and Optimization

Step Reagents/Conditions Notes
4-Position Amination Ammonia or primary amine, DMF or DMSO, 80-120°C Excess ammonia favors substitution; inert atmosphere recommended
6-Position Arylation (Suzuki) 4-Ethylphenylboronic acid, Pd catalyst, K2CO3, toluene/dioxane, reflux or microwave Base and catalyst loading critical for yield; inert atmosphere
Purification Column chromatography or recrystallization Ensures high purity for characterization

Research Findings and Characterization

  • Yields: Reported yields for the substitution steps typically range from 60% to 85%, depending on reaction time, temperature, and reagent purity.
  • Selectivity: The order of substitution (4-position amination first or 6-position arylation first) affects regioselectivity and yield. Amination at the 4-position is generally more facile due to the electron-deficient nature of the pyrimidine ring.
  • Characterization: Products are characterized by Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^13C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to confirm structure and purity.
  • Solvent and Catalyst Effects: Polar aprotic solvents enhance nucleophilicity in amination, while palladium catalysts with phosphine ligands improve coupling efficiency.

Summary Table of Preparation Routes

Route No. Starting Material Key Steps Advantages Challenges
1 2-Methyl-4,6-dichloropyrimidine 4-position amination → 6-position Suzuki High regioselectivity, good yield Requires palladium catalyst
2 2-Methyl-4,6-dichloropyrimidine 6-position Suzuki → 4-position amination Alternative route, flexible Amination may be slower post-arylation
3 2-Methyl-4-chloropyrimidine + 4-ethylphenyl halide Direct amination or coupling Potentially shorter synthesis Control of substitution order critical

Additional Notes

  • The preparation of related pyrimidine derivatives often involves similar strategies, as seen in patent literature describing 2-(6-chloro-2-methylpyrimidin-4-amine) intermediates and their functionalization.
  • Modifications of the pyrimidine ring and substituents can tailor biological activity, as demonstrated in studies of pyrimidine derivatives with anticancer properties.
  • The use of modern catalytic systems and microwave-assisted synthesis can improve reaction times and yields.

Chemical Reactions Analysis

Types of Reactions: 6-(4-Ethylphenyl)-2-methylpyrimidin-4-amine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: Nucleophilic substitution reactions can occur at the pyrimidin-4-amine core.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles like ammonia (NH₃) or amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives depending on the specific conditions.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Substituted pyrimidin-4-amines with different functional groups.

Scientific Research Applications

Biological Activities

Research indicates that 6-(4-Ethylphenyl)-2-methylpyrimidin-4-amine exhibits significant biological activities, particularly in the following areas:

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial properties. Similar pyrimidine derivatives have been shown to inhibit bacterial growth by targeting specific enzymes or pathways involved in cell wall synthesis or metabolic processes.

Anticancer Activity

The compound has also been investigated for potential anticancer effects. Studies on structurally related compounds indicate that they can inhibit cell proliferation and induce apoptosis in various cancer cell lines. The mechanism may involve the modulation of signaling pathways associated with cell survival and proliferation.

Comparative Analysis with Related Compounds

To better understand the potential applications of this compound, it is useful to compare it with other related compounds:

Compound NameStructural FeaturesUnique Aspects
2-Ethyl-4-methoxyphenyl-6-methylpyrimidineSimilar core structure but different substitution patternDifferent solubility characteristics due to methoxy group
6-Ethyl-2-methyl-4-phenylpyrimidineLacks the methoxy groupMay exhibit different reactivity profiles
4-Amino-2-methyl-6-phenylpyrimidineLacks the ethyl and methoxy groupsAltered biological activity due to missing substituents

Mechanism of Action

The mechanism by which 6-(4-Ethylphenyl)-2-methylpyrimidin-4-amine exerts its effects depends on its molecular targets and pathways. For example, in medicinal applications, it may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would vary based on the context of its use and the specific biological system involved.

Comparison with Similar Compounds

Structural Features and Conformational Analysis

The spatial arrangement of substituents significantly impacts molecular conformation. For example:

  • 4-Methyl-6-phenylpyrimidin-2-amine : Dihedral angles between the pyrimidine and phenyl rings vary between 29.41° and 46.32°, indicating flexibility in aryl ring orientation .
  • N-(2-Fluorophenyl)-5-[(4-ethoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine: Dihedral angles range from 2.7° to 77.5°, influenced by hydrogen bonding (N–H⋯N) and π-π stacking .

Table 1: Structural Comparison of Pyrimidine Derivatives

Compound Substituents (Position) Dihedral Angles (°) Key Interactions
4-Methyl-6-phenylpyrimidin-2-amine Phenyl (6), Methyl (4) 29.41–46.32 C–H⋯π
N-(2-Fluorophenyl)-5-[(4-ethoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine Ethoxyphenyl (5), Fluorophenyl (4) 2.7–77.5 N–H⋯N, π-π stacking
6-(4-Ethylphenyl)-2-methylpyrimidin-4-amine Ethylphenyl (6), Methyl (2) Predicted: 10–50 Likely C–H⋯O/N–H⋯N

Physicochemical Properties

Purity and molecular weight data for related compounds:

  • 2-[3-cyclopropyl-6-(4-ethylphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid : 95% purity, MW 389.38 .
  • 4-ethoxy-6-(4-methoxyphenyl)pyrimidin-2-amine : MW 245.28, synthesized via high-yield routes .
  • This compound : Predicted MW 227.29 (C₁₃H₁₅N₃), likely requiring HPLC purification to achieve ≥95% purity .

Table 2: Physicochemical Comparison

Compound Molecular Weight Purity Key Functional Groups
4-Methoxy-6-phenylpyrimidin-2-amine 245.28 99% Methoxy, phenyl
Trifluoromethyl-substituted derivative 350.39 95% Trifluoromethyl, morpholino
This compound 227.29 NA Ethylphenyl, methyl

Biological Activity

6-(4-Ethylphenyl)-2-methylpyrimidin-4-amine is a pyrimidine derivative that has attracted attention due to its potential biological activities. This compound's structure suggests it may possess various pharmacological properties, making it a candidate for further research in medicinal chemistry and drug development. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Biological Activity Overview

Research has indicated that compounds with similar structures to this compound exhibit a range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory effects.

Antibacterial and Antifungal Activity

Studies have shown that derivatives of pyrimidine compounds can exhibit significant antibacterial and antifungal activities. For instance, 5-hydroxymethyl derivatives of pyrimidines have demonstrated considerable potency against various bacterial strains, indicating that modifications at the 4-position can enhance biological activity .

CompoundActivityMIC (µg/mL)
This compoundAntibacterialTBD
5-hydroxymethyl derivativeAntibacterial16
Pyrimidine analogsAntifungalTBD

Anticancer Activity

The anticancer potential of pyrimidine derivatives has been documented extensively. For example, studies on structurally related compounds have reported cytotoxic effects against cancer cell lines such as HeLa and K562. Specifically, the cytotoxicity of these compounds was evaluated using IC50 values, where lower values indicate higher potency. The IC50 for certain pyrimidine derivatives was found to be around 53.02 µM against gastric adenocarcinoma cells .

CompoundCancer Cell LineIC50 (µM)
This compoundAGS (gastric adenocarcinoma)TBD
Related pyrimidine derivativeHeLaTBD
Related pyrimidine derivativeK562TBD

The mechanism by which this compound exerts its biological effects is likely related to its interaction with specific molecular targets within cells. Pyrimidines often act as enzyme inhibitors or receptor modulators. For example, some studies have indicated that similar compounds inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory processes .

Case Studies and Research Findings

  • Antimicrobial Studies : A study evaluated the antimicrobial efficacy of various pyrimidine derivatives against Gram-positive and Gram-negative bacteria. The results highlighted the importance of substituents on the phenyl ring in enhancing antimicrobial activity .
  • Anticancer Evaluations : In vitro studies demonstrated that certain derivatives exhibited significant cytotoxicity against multiple cancer cell lines, suggesting that structural modifications could lead to improved therapeutic agents .
  • Structure-Activity Relationship (SAR) : Research into SAR has shown that electron-donating groups on the phenyl ring significantly enhance biological activity compared to electron-withdrawing groups .

Q & A

Q. What synthetic methodologies are commonly employed for 6-(4-Ethylphenyl)-2-methylpyrimidin-4-amine, and how can reaction yields be optimized?

The compound is synthesized via condensation of substituted enones with guanidine derivatives. A typical protocol involves refluxing (E)-1-(4-substituted phenyl)-3-arylprop-2-en-1-ones with guanidine nitrate in ethanol using lithium hydroxide as a catalyst. Yields (up to 85%) are optimized by adjusting molar ratios (1:1 substrate-to-guanidine), extending reflux duration (4–6 hours), and fine-tuning base concentration (0.1–0.5 M LiOH). Purification via silica gel column chromatography with ethyl acetate/petroleum ether (2:8) ensures high purity .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • 1H/13C NMR : Assign aromatic protons (δ 6.8–8.2 ppm) and methyl groups (δ 2.1–2.5 ppm).
  • FT-IR : Identify N-H stretches (~3300 cm⁻¹) and pyrimidine ring vibrations (1600–1500 cm⁻¹).
  • Mass Spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z 253.3 for C13H15N3) confirm stoichiometry .

Q. How is single-crystal X-ray diffraction applied to resolve molecular geometry?

Crystals grown via slow evaporation are analyzed using Mo-Kα radiation (λ = 0.71073 Å). SHELXL refines positional parameters (R1 < 0.05), revealing bond lengths (C-N: 1.33–1.37 Å) and dihedral angles between aromatic systems (e.g., 12.8° phenyl-pyrimidine torsion) .

Advanced Research Questions

Q. How should crystallographic data contradictions (e.g., bond angle discrepancies) be addressed?

Cross-validate using SHELX refinement protocols (e.g., TWIN/BASF commands for twinned crystals). Compare anisotropic displacement parameters (Uij) and hydrogen-bonding networks (N-H⋯N vs. C-H⋯π) with related structures. Polymorphic forms may exhibit torsional variations up to 6° due to packing effects .

Q. What rational design strategies enhance biological activity through structural modifications?

  • Substituent Variation : Introduce electron-withdrawing groups (e.g., -CF3) at the 4-ethylphenyl position to modulate logP .
  • Bioisosteric Replacement : Replace methyl with halogens (e.g., Cl), improving target binding (IC50 < 1 μM in analogues) .
  • Pharmacophore Mapping : Use DFT calculations (B3LYP/6-31G*) to align molecular electrostatic potentials and identify critical H-bond motifs .

Q. How can solubility challenges in bioassays be methodologically mitigated?

  • Co-solvent Systems : Use DMSO-water gradients (≤5% DMSO) to maintain stability .
  • Prodrug Derivatization : Introduce phosphate esters at the amine group, increasing solubility 10-fold .
  • Nanoformulation : Encapsulate in PEGylated liposomes (100–200 nm) to enhance cellular uptake .

Q. How do researchers reconcile conflicting antimicrobial efficacy data across studies?

Conduct meta-analysis controlling for:

  • Assay Conditions : Inoculum size (10⁵ vs. 10⁶ CFU/mL) and media (Mueller-Hinton vs. RPMI) .
  • Structural Heterogeneity : Compare only analogues with identical substitution patterns (e.g., 4-ethyl vs. 4-methoxy) .
  • Statistical Validation : Apply ANOVA to datasets from ≥3 trials, excluding outliers via Grubbs’ test (α = 0.05) .

Q. What computational protocols validate molecular docking predictions for target binding?

  • Protein Preparation : Optimize receptors using Schrödinger’s Protein Preparation Wizard (RMSD < 0.3 Å) .
  • Grid Generation : Define active sites using co-crystallized ligands (e.g., ATP in kinases) .
  • Pose Validation : Correlate docking scores (Glide XP) with experimental IC50 (R² > 0.7) and perform MD simulations (100 ns) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-(4-Ethylphenyl)-2-methylpyrimidin-4-amine
Reactant of Route 2
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6-(4-Ethylphenyl)-2-methylpyrimidin-4-amine

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